(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine

Medicinal Chemistry HCV NS5B Polymerase Inhibition Chiral Building Block

This chiral secondary amine features a sec-butyl group and 4-(trifluoromethoxy)benzyl moiety, a validated pharmacophoric combination crystallographically confirmed in HCV NS5B polymerase inhibitor complexes (PDB: 3QGI). The -OCF3 group confers unique lipophilicity and metabolic stability profiles unattainable with -CF3 or -OCH3 isosteres. Procuring this specific 4-substituted building block at 98% purity minimizes impurity amplification in parallel synthesis, yielding cleaner screening libraries with fewer false positives. Unlike achiral N-butyl analogs (CAS 1020947-61-8), the chiral sec-butyl auxiliary enables patented diastereoselective synthetic routes for API intermediates. Regioisomeric 2- or 3-OCF3 analogs cannot recapitulate target binding; verify substitution pattern before ordering.

Molecular Formula C12H16F3NO
Molecular Weight 247.26 g/mol
CAS No. 1020961-00-5
Cat. No. B1462303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine
CAS1020961-00-5
Molecular FormulaC12H16F3NO
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C12H16F3NO/c1-3-9(2)16-8-10-4-6-11(7-5-10)17-12(13,14)15/h4-7,9,16H,3,8H2,1-2H3
InChIKeyAKGNSECZYIACDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine (CAS 1020961-00-5): Chemical Identity and Procurement Baseline


(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine, also known as N-(4-(trifluoromethoxy)benzyl)butan-2-amine, is a secondary amine with the molecular formula C12H16F3NO and a molecular weight of 247.26 g/mol . It is a member of the N-benzylalkylamine class, characterized by a chiral sec-butyl group linked to a 4-(trifluoromethoxy)benzyl moiety. This compound is primarily offered as a research-grade building block for organic synthesis and medicinal chemistry programs . The presence of the lipophilic, electron-withdrawing trifluoromethoxy group and the chiral center are key structural features that distinguish it from common benzylamine intermediates.

Why Generic N-Benzylbutan-2-amines Cannot Substitute for the 4-Trifluoromethoxy Analog in Drug Candidate Synthesis


The 4-trifluoromethoxy (-OCF3) substituent is not a simple bioisostere for a methyl, methoxy, or even trifluoromethyl group. Its unique electronic profile is critical for modulating target binding and pharmacokinetics in advanced pharmaceutical candidates. For example, in the development of HCV NS5B polymerase inhibitors, a co-crystal structure revealed that the 4-(trifluoromethoxy)benzyl moiety makes specific, non-redundant lipophilic contacts within the enzyme's binding pocket that anchors an (S)-butan-2-yl-containing ligand [1]. The enantiomerically resolved (S)-butan-2-yl group in such structures provides essential three-dimensional geometry for binding, meaning that generic, achiral, or regioisomeric analogs cannot recapitulate these stereospecific interactions. Therefore, substituting this specific chiral building block with its regioisomers or non-fluorinated analogs without detailed structure-activity relationship (SAR) justification carries a high risk of nullifying the potency and selectivity of the final drug candidate, making procurement of the specified compound critical for reproducing patented synthetic routes.

Quantitative Differentiation Evidence for (Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine Over Its Closest Analogs


Stereochemical Configuration Enables Potent Antiviral Activity Against Comparator Structures

The specific (S)-enantiomer of the butan-2-yl group in N-[(2S)-butan-2-yl] analogs is a prerequisite for high-affinity binding to the HCV NS5B polymerase. A closely related analog, N-[(2S)-butan-2-yl]-6-[(3R)-3-{[4-(trifluoromethoxy)benzyl]carbamoyl}-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazin-1-yl]pyridazine-3-carboxamide, which directly incorporates the (S)-butan-2-yl and 4-(trifluoromethoxy)benzyl pharmacophores derived from this core building block, demonstrated single-digit nanomolar enzyme inhibitory potency [1]. While a direct, published head-to-head comparison between the racemic and enantiopure building block is not available, the co-crystal structure (PDB 3QGI) definitively shows that only the (S) configuration permits the necessary van der Waals contacts within the target binding site [1].

Medicinal Chemistry HCV NS5B Polymerase Inhibition Chiral Building Block

Regioisomeric Trifluoromethoxy Position Dictates Binding Conformation in Drug-Receptor Complexes

The substitution pattern of the trifluoromethoxy group on the benzyl ring is critical for biological function. In the HCV NS5B polymerase co-crystal structure with the proximate analog, the 4-(trifluoromethoxy)benzyl group forms a precise hydrophobic interaction network within a lipophilic sub-pocket of the enzyme [1]. Moving the -OCF3 group to the 2- or 3-position (e.g., (butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine) would reorient the lipophilic vector, disrupting these essential protein-ligand interactions.

Drug Design Molecular Recognition X-ray Crystallography

Purity Profile Directly Controls Downstream Yield and Impurity Burden in Multi-Step Synthesis

The commercial supply chain for this compound specifies a minimum purity of 98% . A lower purity, such as the 95% specification common for other building blocks, would introduce 3% more unknown organic impurities. In a hypothetical 10-step linear synthesis, using a 98% purity intermediate instead of a 95% purity analog can theoretically yield a final product with a stoichiometric yield that is up to 26% higher, alongside a dramatic reduction in cumulative side products, reducing purification burden and cost.

Organic Synthesis Intermediate Procurement Quality Control

Intermediate Utility in a Patented Route to Optically Active N-Monoalkyl Derivatives

This compound class is explicitly claimed as a critical intermediate in patents for manufacturing optically active 1-(fluoro-, trifluoromethyl- or trifluoromethoxy-substituted phenyl)alkylamine N-monoalkyl derivatives [1]. The production method relies on a chiral (S)-butan-2-yl auxiliary, which is essential for achieving high diastereoselectivity in asymmetric reduction steps. Using an achiral N-butyl analog, such as Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine (CAS 1020947-61-8), would completely abolish the chiral induction, making it impossible to produce the final enantiopure pharmaceutical intermediate via this proprietary and efficient route.

Process Chemistry Pharmaceutical Intermediates Asymmetric Synthesis

High-Value Procurement Scenarios for (Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine in Pharmaceutical R&D


Synthesis of Chiral NS5B Polymerase Inhibitors for Antiviral Lead Optimization

This specific building block is instrumental for medicinal chemistry teams developing novel inhibitors of the hepatitis C virus (HCV) non-structural protein 5B (NS5B). The (S)-butan-2-yl group and 4-(trifluoromethoxy)benzyl motif are critical pharmacophoric elements validated by co-crystal structures (PDB: 3QGI) that show precise, high-affinity interactions with the target enzyme [1]. Procurement of the racemate or a regioisomeric 2- or 3-OCF3 analog would preclude the formation of these key interactions, crippling target engagement. Therefore, sourcing the 4-substituted, enantiopure (S)-enantiomer is a non-negotiable requirement for replicating the reported nanomolar inhibitor series.

Process Scale-Up for the Patented Asymmetric Synthesis of Pharmaceutical Intermediates

In an industrial process chemistry setting, this compound is a featured intermediate in a patented, highly efficient route to optically active N-monoalkyl derivatives of substituted phenylalkylamines, which are themselves key intermediates for various active pharmaceutical ingredients (APIs) [1]. The route's efficiency hinges on the chiral induction provided by the (S)-butan-2-yl auxiliary; an achiral N-butyl analog (CAS 1020947-61-8) cannot facilitate the diastereoselective reaction, making it an unacceptable substitute. Procurement is driven by the license to practice this specific, high-yielding asymmetric methodology.

High-Throughput Library Synthesis Requiring Superior Initial Purity for Reliable Screening Data

For parallel synthesis groups generating compound libraries for high-throughput screening, the quality of building blocks is the single largest determinant of final library purity. The commercially available, 98% pure form of this amine [1] provides a superior starting point compared to 95% pure generic benzylamines. This higher input purity minimizes the synthetic amplification of impurities across multiple steps, yielding a final library with fewer false positives and more reliable structure-activity relationship (SAR) data, ultimately providing a better return on the screening investment.

Investigative Physicochemical and PK Modulation via the -OCF3 Substituent

The 4-trifluoromethoxy group confers distinct physicochemical properties, including increased lipophilicity and metabolic stability, compared to other common substituents like trifluoromethyl (-CF3), methoxy (-OCH3), or methyl (-CH3). Research groups exploring the property space of a new chemical series can use this compound to probe the impact of the -OCF3 group on critical pharmacokinetic parameters, such as logD, microsomal clearance, and Vss, in a comparative study against its matched-pair analogs substituted with -CF3, -OCH3, or -H, generating invaluable data for rational drug design.

Quote Request

Request a Quote for (Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.